molecular formula C18H17Cl2N3O3 B11059537 2,6-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-4-methylpyridine-3-carboxamide

2,6-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-4-methylpyridine-3-carboxamide

Cat. No.: B11059537
M. Wt: 394.2 g/mol
InChI Key: GEPGRSVKUCYKGK-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-4-methylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-4-methylpyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and phenyl derivatives. Common synthetic routes may involve:

    Nitration and Reduction: Introduction of nitro groups followed by reduction to amines.

    Substitution Reactions: Halogenation to introduce chloro groups.

    Amidation: Formation of the carboxamide group through reaction with amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-4-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of cyano or nitro groups to amines.

    Substitution: Halogen exchange or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-4-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichloro-N-(2-cyano-4,5-dimethoxyphenyl)-4-methylpyridine-3-carboxamide
  • 2,6-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-4-ethylpyridine-3-carboxamide

Uniqueness

The unique combination of functional groups in 2,6-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-4-methylpyridine-3-carboxamide distinguishes it from similar compounds

Properties

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2 g/mol

IUPAC Name

2,6-dichloro-N-(2-cyano-4,5-diethoxyphenyl)-4-methylpyridine-3-carboxamide

InChI

InChI=1S/C18H17Cl2N3O3/c1-4-25-13-7-11(9-21)12(8-14(13)26-5-2)22-18(24)16-10(3)6-15(19)23-17(16)20/h6-8H,4-5H2,1-3H3,(H,22,24)

InChI Key

GEPGRSVKUCYKGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=C(N=C(C=C2C)Cl)Cl)OCC

Origin of Product

United States

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